![molecular formula C18H17NO5 B5780250 methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)
methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate
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Description
Scientific Research Applications
Enzymatic Synthesis
The chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities . The compound has been used in the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B .
Anti-Inflammatory Properties
Therapeutic Agents
The chiral motif of 2,3-dihydro-1,4 benzodioxane is widely used in various biologically active natural products and therapeutic agents with crucial biological activity . Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Serotonin Receptors
Some compounds have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns . Notable examples include the antihypertensive drug ®-doxazosin, selective α2C adrenergic receptor antagonist, the antidepressant MKC-242, the potent α1D-adrenergic antagonist WB4101, the 5-HT1A receptor agonist BSF-190555, and the natural product flavolignan silybin .
Antihepatotoxic Activities
The natural product flavolignan silybin, found in Silybum marianum Gaertn, recognized for its antihepatotoxic activities, contains the chiral 2,3-dihydro-1,4-benzodioxane ring motifs .
Anti-Graves’ Disease Treatment
A calculation analysis on the molecular structure and energy of 4-methyl-3- [2- (4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1 H -isoindole-5-amido]benzoic acid (COD30) is carried out with the 6-311G (d,p) basis set by the DFT/RB3LYP method as an anti-graves’ disease treatment .
properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-11-3-4-13(18(21)22-2)9-14(11)19-17(20)12-5-6-15-16(10-12)24-8-7-23-15/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCVKUZCZBNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate |
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